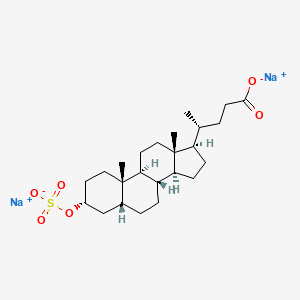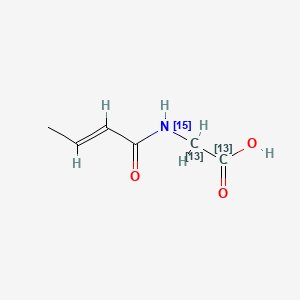
(E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a benzyl group and a methoxy-substituted indene moiety, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.
Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the indene moiety: The indene derivative can be introduced through a Wittig reaction or a similar olefination process, where the methoxy-substituted indene is reacted with a suitable phosphonium ylide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
類似化合物との比較
Similar Compounds
1-Benzylimidazole: A simpler imidazole derivative with similar structural features.
5-Benzyl-2-methylimidazole: Another imidazole compound with a benzyl group and a methyl substituent.
6-Methoxy-2,3-dihydro-1H-indene: The indene moiety present in the compound.
Uniqueness
(E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole is unique due to the combination of its benzyl, methoxy-substituted indene, and imidazole components
特性
分子式 |
C21H20N2O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
1-benzyl-5-[(E)-(6-methoxy-2,3-dihydroinden-1-ylidene)methyl]imidazole |
InChI |
InChI=1S/C21H20N2O/c1-24-20-10-9-17-7-8-18(21(17)12-20)11-19-13-22-15-23(19)14-16-5-3-2-4-6-16/h2-6,9-13,15H,7-8,14H2,1H3/b18-11+ |
InChIキー |
LBAWHWHDUGAVDK-WOJGMQOQSA-N |
異性体SMILES |
COC1=CC\2=C(CC/C2=C\C3=CN=CN3CC4=CC=CC=C4)C=C1 |
正規SMILES |
COC1=CC2=C(CCC2=CC3=CN=CN3CC4=CC=CC=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)

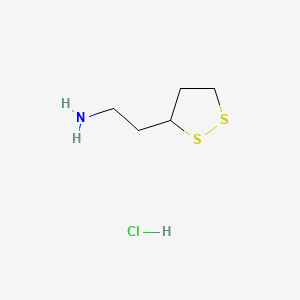

![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
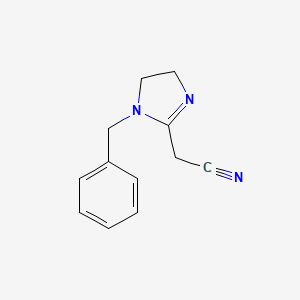
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
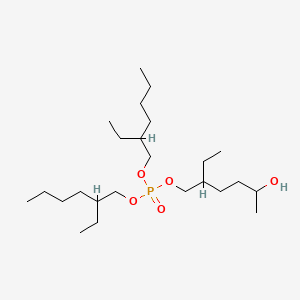

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
